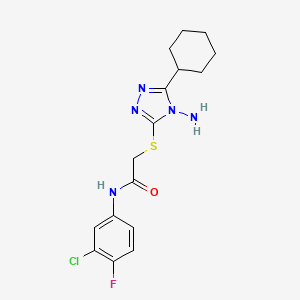![molecular formula C11H13N B2662976 1-Phenyl-3-azabicyclo[3.1.0]hexane CAS No. 66505-14-4](/img/structure/B2662976.png)
1-Phenyl-3-azabicyclo[3.1.0]hexane
Übersicht
Beschreibung
1-Phenyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 67644-21-7 . It has a molecular weight of 159.23 and its IUPAC name is this compound . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound involves several steps. A series of 1-phenyl-3-azabicyclo[3.1.0]hexanes were synthesized as more conformationally restricted prototypical σ ligands 3-phenylpiperidines . The effective formation of 1-azabicyclo[3.1.0]hexane was established by treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-BuLi . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is also presented .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reaction of this compound occurs via a rational reaction pathway based on intermolecular Br···Li+ coordination (SN2 process) . The compound shows moderate to high affinity for both σ1 and σ2 receptors .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antimycobacterial Properties
Derivatives of 1-Phenyl-3-azabicyclo[3.1.0]hexane have shown promising results in the field of antimalarial and antimycobacterial research. A study by Ningsanont et al. (2003) synthesized derivatives with various substituents and tested them against P. falciparum and mycobacterium, demonstrating significant in vitro activity, which could lead to new therapeutic approaches for treating these diseases (Ningsanont et al., 2003).
Sigma Receptor Affinity
Marrazzo et al. (2004) explored this compound derivatives as sigma receptor ligands. Their findings indicate that these derivatives, particularly the dextrorotatory isomers, exhibit high affinity and selectivity for σ1 receptors, highlighting potential applications in neuroscience and pharmacology (Marrazzo et al., 2004).
Stereoselective Synthesis
The stereoselective synthesis of this compound compounds, as investigated by Bonnaud and Bigg (1993), is significant for the production of pharmaceuticals and other fine chemicals. Their research provided insights into the synthesis and stereochemistry of these compounds, which is crucial for developing drugs with desired biological activities (Bonnaud & Bigg, 1993).
Aromatase Inhibitory Activity
Staněk et al. (1991) synthesized derivatives of this compound and tested their efficacy as aromatase inhibitors. These compounds showed potential as drugs for endocrine therapy in hormone-dependent tumors like breast cancer, highlighting their significance in cancer research (Staněk et al., 1991).
Asymmetric Synthesis of Biologically Active Compounds
Jida et al. (2007) reported on the use of Azabicyclo[3.1.0]hexane-1-ols for the asymmetric synthesis of pharmacologically active products. This research underlines the importance of this compound in creating chiral compounds with potential therapeutic applications (Jida et al., 2007).
Novel Synthetic Routes
Ghorbani et al. (2016) developed a novel three-component reaction for synthesizing 1-Azabicyclo[3.1.0]hexane-3-enes, demonstrating a new synthetic pathway that offers environmental benefits, cost-effectiveness, and high yield, which could be beneficial for large-scale production in pharmaceutical industries (Ghorbani et al., 2016).
μ Opioid Receptor Ligands
The study by Lunn et al. (2012) on 3-Azabicyclo[3.1.0]hexane derivatives as μ opioid receptor ligands indicated potential for treating conditions like pruritus in animals. This research contributes to understanding the role of these compounds in developing new veterinary medicines (Lunn et al., 2012).
Wirkmechanismus
The σ1 subtype exhibits high affinity for (+)-benzomorphans such as (+)-pentazocine and (+)-N-allylnormetazocine (SKF-10,047) and a reduced affinity for the respective (–)-enantiomers . The σ2 subtype showed low affinity for (+)-pentazocine and (+)-SKF-10,047 and (–)-isomers did not differentiate between the two sites .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 1-Phenyl-3-azabicyclo[3.1.0]hexane could involve the development of new σ ligands . Selective σ1 and σ2 ligands with agonist or antagonist properties might be potential drugs for clinical treatment of memory and learning disorders, psychoses, cocaine abuse, dyskinesia induced by classical antipsychotic therapy, and cancer .
Eigenschaften
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXPTPHIWQWOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66505-14-4 | |
| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the structure of 1-phenyl-3-azabicyclo[3.1.0]hexane influence its affinity for sigma receptors?
A1: Research suggests that the rigid structure of this compound, compared to the more flexible 3-phenylpiperidines, does not negatively impact its affinity for sigma receptors. In fact, many derivatives display moderate to high affinity for both σ1 and σ2 subtypes []. Interestingly, the stereochemistry at the C-1 carbon significantly influences receptor selectivity, with dextrorotatory isomers exhibiting higher affinity for σ1 receptors, mirroring the binding preferences observed in 3-phenylpiperidines [].
Q2: What makes certain this compound derivatives particularly interesting as potential aromatase inhibitors?
A2: Studies have shown that introducing substituents to the azabicyclo[3.1.0]hexane-2,4-dione ring can significantly enhance the inhibitory potency towards aromatase. For instance, analogues like 1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione and 1-(4-aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit up to 100-fold greater aromatase inhibition compared to aminoglutethimide, a known inhibitor []. This highlights the importance of specific structural modifications in optimizing the inhibitory activity of these compounds.
Q3: Has this compound been investigated for its analgesic properties?
A3: Yes, bicifadine, a derivative of this compound, has shown promise as a non-opioid analgesic. Preclinical studies revealed its potent analgesic activity, attributed to its activity as an NMDA antagonist and an inhibitor of both norepinephrine and serotonin transporters []. Furthermore, bicifadine demonstrated efficacy in managing postoperative dental pain, postbunionectomy pain, and chronic lower back pain in clinical trials [].
Q4: How does the introduction of specific functional groups affect the biological activity of this compound derivatives?
A4: The biological activity of this compound derivatives can be significantly altered by introducing specific functional groups. For example, replacing the piperidine-2,6-dione ring in aminoglutethimide with an unsubstituted azabicyclo[3.1.0]hexane-2,4-dione ring resulted in a compound (1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione) with slightly higher aromatase inhibition but no activity towards the cholesterol side chain cleavage enzyme []. Further modifications to the para-amino group, such as alkylation, replacement with hydrogen, or substitution with methyl, aldehyde, or secondary alcohol groups, led to a complete loss of activity against both enzymes []. This underscores the importance of structure-activity relationship studies in optimizing the desired biological activity of these compounds.
Q5: What is the stereoselective synthesis pathway for generating specific isomers of 2-substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes?
A5: Both cis and trans isomers of 2-methyl-1-phenyl-3-azabicyclo[3.1.0]hexanes and 1,2-diphenyl-3-azabicyclo[3.1.0]hexanes have been successfully synthesized using 2-oxo-1-phenyl-3-azabicyclo[3.1.0]hexane as a starting material [, ]. This approach allows for the controlled introduction of substituents at the 2-position, leading to the desired stereoisomers. The relative stereochemistry of the synthesized compounds was then determined using nuclear magnetic resonance spectroscopy and molecular modeling techniques [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



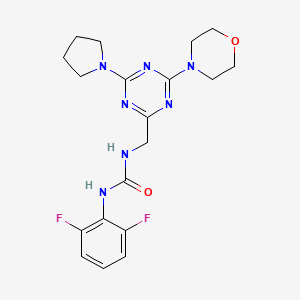
![2-[1-(6-chloropyrazin-2-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2662896.png)
![N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2662899.png)
![5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2662901.png)
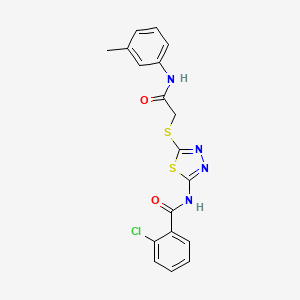

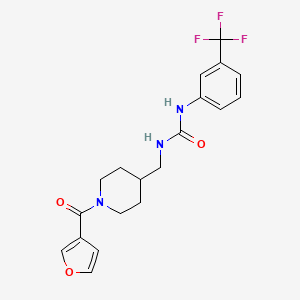
![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)
![Ethyl 2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B2662908.png)
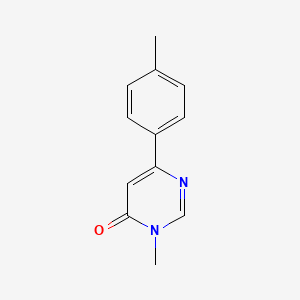
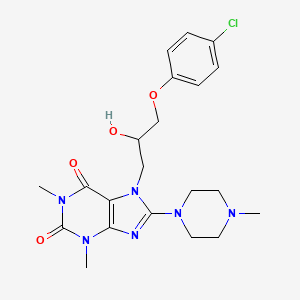
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2662914.png)
![6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2662915.png)
